1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
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Overview
Description
1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with a unique structure that combines an indene moiety with an imidazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps. One common method includes the reaction of an indene derivative with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide or cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-((1R,2S)-2-Hydroxy-1-thiopropyl)phosphonic acid: Shares a similar hydroxy and chiral center but differs in its phosphonic acid group.
(1R,2S)-2-Isopropyl-5-methylcyclohexyloxy derivatives: Similar chiral centers and functional groups but different overall structure.
Uniqueness
1-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its combination of an indene moiety with an imidazolium ion, providing distinct chemical and physical properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H25F6N2OP |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(1R,2S)-1-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-2,3-dihydro-1H-inden-2-ol;hexafluorophosphate |
InChI |
InChI=1S/C21H25N2O.F6P/c1-14-10-15(2)20(16(3)11-14)22-8-9-23(13-22)21-18-7-5-4-6-17(18)12-19(21)24;1-7(2,3,4,5)6/h4-7,10-11,13,19,21,24H,8-9,12H2,1-3H3;/q+1;-1/t19-,21+;/m0./s1 |
InChI Key |
NSWDLSVFALTMLO-LZAGWAHOSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@H]3[C@H](CC4=CC=CC=C34)O)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3C(CC4=CC=CC=C34)O)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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